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molecular formula C11H26O2Si2 B8541357 2,3-Bis(trimethylsiloxy)-3-methyl-1-butene CAS No. 42082-93-9

2,3-Bis(trimethylsiloxy)-3-methyl-1-butene

Cat. No. B8541357
M. Wt: 246.49 g/mol
InChI Key: IBFCAKIPFTWXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750696

Procedure details

A solution of 1.6M n-butyllithium/n-hexane solution (100 ml) was dropwise added to a solution of diisopropylamine (22.4 ml) in dry tetrahydrofuran (50 ml) at -10° C., and the mixture was stirred for 1 hour. A solution of 3-hydroxy-3-methyl-2-butanone (8 ml) in dry tetrahydrofuran (50 ml) was dropwise added at -10° C. and the mixture was stirred for 1 hour. Then, trimethylchlorosilane (20.4 ml) was dropwise added at -10° C. After stirring at 4° C overnight, the reaction mixture was filtered with celite and the solid was washed with diethyl ether (500 ml). The combined filtrate was washed with 1N hydrochloric acid (150 ml×2) and a saturated aqueous solution of NaHCO3 (150 ml×2), and dried over MgSO4. The solvent was distilled away under reduced pressure. The residue was distilled under reduced pressure to give 16 g of the title compound (bp=85°-90° C./20 mmHg) as colorless liquid (see Table 2).
Name
n-butyllithium n-hexane
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
20.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.C(NC(C)C)(C)C.[OH:19][C:20]([CH3:25])([CH3:24])[C:21](=[O:23])[CH3:22].[CH3:26][Si:27]([CH3:30])([CH3:29])Cl>O1CCCC1>[CH3:24][C:20]([O:19][Si:27]([CH3:30])([CH3:29])[CH3:26])([CH3:25])[C:21]([O:23][Si:27]([CH3:30])([CH3:29])[CH3:26])=[CH2:22] |f:0.1|

Inputs

Step One
Name
n-butyllithium n-hexane
Quantity
100 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Name
Quantity
22.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
OC(C(C)=O)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
20.4 mL
Type
reactant
Smiles
C[Si](Cl)(C)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring at 4° C overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered with celite
WASH
Type
WASH
Details
the solid was washed with diethyl ether (500 ml)
WASH
Type
WASH
Details
The combined filtrate was washed with 1N hydrochloric acid (150 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of NaHCO3 (150 ml×2), and dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=C)O[Si](C)(C)C)(C)O[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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